Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
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Overview
Description
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is a complex organic compound with the molecular formula C17H6O8. This compound is known for its unique structure, which includes a benzofuran ring fused with a dioxo group and an enyl side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Palladium-catalyzed coupling reaction: This step involves the use of palladium diacetate, triethylamine, and N,N-dimethyl-formamide under an inert atmosphere at 110°C for 6 hours.
Esterification: The intermediate product is then treated with trimethyl orthoacetate and pyridinium p-toluenesulfonate in tetrahydrofuran and dichloromethane for 12 hours.
Hydrazine hydrate treatment: Finally, the product is refluxed with ethanol and hydrazine hydrate for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the enyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
- 6-Maleimidohexanoic acid
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,3-dihydro-1,3-dioxo-5-isobenzofuranyl ester
Uniqueness
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is unique due to its enyl side chain, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
142247-65-2 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
hex-5-enyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-2-3-4-5-8-19-13(16)10-6-7-11-12(9-10)15(18)20-14(11)17/h2,6-7,9H,1,3-5,8H2 |
InChI Key |
UYBIWDUOMBRNRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
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